Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate
Description
Overview of Tetrahydroquinoline Derivatives in Academic Research
Tetrahydroquinolines, semi-hydrogenated derivatives of quinoline, occupy a prominent position in heterocyclic chemistry due to their structural diversity and biological relevance. These compounds feature a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring, which can be further functionalized at multiple positions to modulate physicochemical and pharmacological properties. Historically, tetrahydroquinolines have been synthesized via catalytic hydrogenation of quinolines, a method that remains widely used despite challenges in selectivity and functional group tolerance. Recent innovations, such as electrochemical hydrocyanomethylation, have enabled room-temperature syntheses with improved efficiency and substrate scope.
The pharmacological significance of tetrahydroquinoline derivatives is underscored by their presence in clinically approved drugs such as oxamniquine (antischistosomal), nicainoprol (antiarrhythmic), and dynemycin (antitumor). Structural modifications, including the introduction of halogen atoms, alkyl groups, and ester functionalities, have been shown to enhance bioactivity by improving target binding affinity and metabolic stability. For example, tetrahydroquinolin-2(1H)-one derivatives exhibit potent antiproliferative effects against cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. Similarly, neurotropic tetrahydroquinolines synthesized via Povarov reactions demonstrate potential in treating neurodegenerative disorders.
Table 1: Representative Tetrahydroquinoline Derivatives and Their Applications
The structural versatility of tetrahydroquinolines is further exemplified by their role in asymmetric catalysis and materials science. For instance, bulky substituents at the C2 position can shift reaction pathways from hydrocyanomethylation to hydrogenation, as demonstrated in electrochemical syntheses. Deuterium labeling studies have also revealed acetonitrile’s dual role as a hydrogen and cyanomethyl source in these reactions, highlighting the mechanistic complexity of tetrahydroquinoline formation.
Significance of Ethyl 2-Chloro-6,6-Dimethyl-5,6,7,8-Tetrahydroquinoline-3-Carboxylate in Heterocyclic Chemistry
This compound distinguishes itself through a unique substitution pattern that combines electron-withdrawing (chloro) and electron-donating (dimethyl) groups on a partially saturated scaffold. The chloro substituent at position 2 enhances electrophilic reactivity, enabling selective functionalization via nucleophilic aromatic substitution or cross-coupling reactions. Meanwhile, the 6,6-dimethyl groups introduce steric hindrance, which can stabilize reactive intermediates and influence conformational preferences during synthesis. The ethyl ester at position 3 provides a handle for further derivatization, making this compound a valuable precursor for generating libraries of structurally diverse analogs.
In the context of drug discovery, this compound’s framework aligns with bioisosteric principles, where the tetrahydroquinoline core mimics natural alkaloids while the substituents optimize pharmacokinetic properties. For example, the dimethyl groups may reduce metabolic oxidation, thereby improving bioavailability, while the ester moiety facilitates prodrug strategies. Recent studies on similar tetrahydroquinoline derivatives have demonstrated their ability to disrupt protein-protein interactions involved in cancer metastasis, suggesting potential applications for this compound in oncology research.
Synthetic routes to this compound remain an active area of investigation. While traditional hydrogenation methods are effective for simple tetrahydroquinolines, the presence of multiple substituents in this compound likely necessitates tailored approaches. Electrochemical methods, which avoid high-pressure hydrogen gas and enable precise control over reaction conditions, represent a promising alternative. For instance, the use of acetonitrile as both solvent and reagent in electrochemical syntheses could be adapted to introduce the cyanomethyl or dimethyl groups observed in this molecule.
Objectives and Scope of Current Academic Investigations
Contemporary research on this compound revolves around three primary objectives: (1) developing efficient and scalable synthetic methodologies, (2) exploring its reactivity for functionalization, and (3) evaluating its potential as a pharmacophore in medicinal chemistry.
Synthetic Methodology Development
Efforts to optimize synthesis focus on improving yield, selectivity, and environmental sustainability. The electrochemical approach described by recent studies offers a template for room-temperature reactions that minimize energy consumption. However, adapting these methods to accommodate the steric bulk of dimethyl groups requires careful optimization of electrode materials and electrolyte systems. Alternative strategies, such as transition-metal-catalyzed C–H activation, could enable direct functionalization of the tetrahydroquinoline core without pre-installed directing groups.
Reactivity and Functionalization
The chloro substituent’s position ortho to the nitrogen atom presents opportunities for regioselective transformations. Nucleophilic aromatic substitution reactions with amines or alkoxides could yield amino- or alkoxy-substituted derivatives, while palladium-catalyzed cross-coupling reactions might introduce aryl or heteroaryl groups. Additionally, the ester moiety at position 3 is amenable to hydrolysis, reduction, or transesterification, providing access to carboxylic acids, alcohols, or novel ester derivatives.
Pharmacological Potential While direct biological data for this specific compound are limited, structural analogs have shown promising activities. For example, tetrahydroquinolin-2(1H)-ones with similar substitution patterns exhibit nanomolar inhibitory activity against PI3Kδ, a kinase implicated in immune disorders and cancers. The dimethyl groups’ steric effects may enhance selectivity by preventing off-target interactions, a hypothesis supported by molecular docking studies of related compounds. Future work aims to correlate substituent patterns with bioactivity through systematic structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-4-18-13(17)10-7-9-8-14(2,3)6-5-11(9)16-12(10)15/h7H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMTIOUAULBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCC(CC2=C1)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key Observations :
- Chlorine vs. Oxo Groups : The chlorine at C2 in the target compound enhances electrophilicity compared to oxo-containing analogs, which may influence reactivity in nucleophilic substitutions .
- Methyl Group Position : Dimethyl groups at C6 (target) vs. C7 (Ethyl 7,7-dimethyl-5-oxo...) alter steric hindrance and ring conformation .
- Aromatic vs.
Physicochemical Properties
- Melting Points: Analogs with hydroxy or oxo groups (e.g., Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) show higher melting points (227–233.5°C) due to hydrogen bonding .
- Density and Solubility: Predicted densities for tetrahydroquinoline esters range from 1.30 g/cm³ (hydroxy analogs) to 1.45 g/cm³ (chlorinated derivatives), reflecting substituent polarity .
Crystallographic and Conformational Analysis
- Molecular Packing: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate adopts a folded conformation with a dihedral angle of 56.98° between aromatic rings, stabilized by C–H⋯O interactions .
- Crystal Systems: Most analogs crystallize in monoclinic systems (e.g., P21/c), with cell parameters influenced by substituent bulk (e.g., a = 12.5736 Å for chlorophenyl derivatives) .
Biological Activity
Ethyl 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity through various studies and findings, including its potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₁₈ClNO₂
- Molecular Weight : 267.75 g/mol
- CAS Number : 2241130-47-0
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance:
- Antimicrobial Activity : The compound has shown potential as an inhibitor of microbial enzymes, which contributes to its antimicrobial properties .
- Anticancer Properties : Research indicates that it may possess anticancer activity by affecting cell proliferation pathways and inducing apoptosis in cancer cells .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Research :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
This compound can be compared to other quinoline derivatives that share structural similarities but differ in biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-chloroquinoline-3-carboxylate | Lacks tetrahydroquinoline ring | Limited antimicrobial activity |
| 6,6-Dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylate | No chlorine substituent | Moderate anticancer activity |
| Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexa-hydroquinoline-3-carboxylate | Related structure with different substituents | Significant anti-inflammatory effects |
Q & A
Q. How can catalytic systems for synthesizing this compound be optimized to reduce byproducts?
- Methodology : Screen ionic liquid catalysts (e.g., BMImBr) under microwave irradiation to enhance reaction rates and selectivity. GC-MS monitoring identifies intermediates, enabling stepwise optimization. Green metrics (e.g., E-factor < 5) guide solvent selection (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
